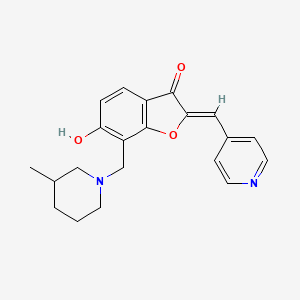

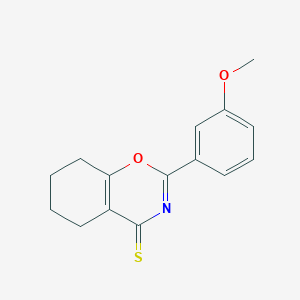

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate” is a chemical compound with potential in scientific research. It is related to the class of compounds known as coumarins, which are oxa-heterocycles consisting of a benzene ring fused with an α-pyrone nucleus .

Synthesis Analysis

The synthesis of related compounds involves reactions such as the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of related compounds shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound . In the crystal, pairs of weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . Another reaction involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds show that they have a density of 1.4±0.1 g/cm3, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . They also have an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 181.2±18.9 °C .Aplicaciones Científicas De Investigación

Synthesis and Material Science

Research in polymer science has led to the synthesis of polymers functionalized with coumarin derivatives, showcasing unique dielectric properties. Such polymers exhibit variable dielectric constant values influenced by temperature and frequency, indicating potential applications in electronic and photonic devices (Bezgin, Ayaz, & Demirelli, 2015).

Sensor Technology

Coumarin derivatives have been explored for their sensor capabilities, particularly in detecting metal ions like iron(III). These compounds demonstrate high sensitivity and selectivity towards Fe³⁺ ions in solution, making them promising candidates for developing new fluorescence sensors (Joshi et al., 2015).

Molecular Electronics

In the realm of molecular electronics, coumarin-based compounds have been studied for their non-linear optical (NLO) properties. Synthesis of novel coumarin derivatives has led to materials with significant NLO behavior, suggesting potential applications in optical switching and computing (Arif et al., 2022).

Biological and Chemical Sensors

Another application area is the development of biological and chemical sensors, where coumarin-based compounds have been utilized as effective probes. For instance, certain derivatives have shown potential as selective sensors for detecting specific metal ions in aqueous solutions, indicating their utility in environmental monitoring and healthcare diagnostics (Joshi et al., 2016).

Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing additional functional groups have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Some compounds exhibited promising results, indicating potential therapeutic applications (Kenchappa et al., 2017).

Propiedades

IUPAC Name |

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVYUABUWCRREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)

![(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)

![N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2607178.png)

![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)

![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2607185.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide](/img/structure/B2607188.png)